molecular formula C7H10N2 B2801547 2-Ethylpyridin-3-amine CAS No. 861393-64-8

2-Ethylpyridin-3-amine

Cat. No.: B2801547
CAS No.: 861393-64-8
M. Wt: 122.171
InChI Key: OXIZYKRCAPLHDM-UHFFFAOYSA-N
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Description

2-Ethylpyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by an ethyl group attached to the second carbon and an amino group attached to the third carbon of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylpyridin-3-amine typically involves the reaction of 2-ethylpyridine with ammonia or an amine source under specific conditions. One common method includes the use of palladium-catalyzed amination reactions, which provide good yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high purity and yield. The exact methods can vary, but they often include steps to purify the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The ethyl group may enhance the compound’s lipophilicity, aiding in its interaction with lipid membranes and potentially affecting cellular pathways .

Comparison with Similar Compounds

Uniqueness: 2-Ethylpyridin-3-amine is unique due to the presence of both an ethyl and an amino group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-ethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIZYKRCAPLHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-vinyl-3-nitropyridine (0.75 g, 5.0 mMol) from step 1 above dissolved in 50 mL of ethanol and 100 mg of 10% palladium on carbon was shaken under 55 psi of hydrogen using a parr hydrogenation apparatus until hydrogen uptake ceased. The mixture was filtered through a bed of celite and the filtrate concentrated in vacuo. The residue was purified by flash silica gel chromatography using 1% then 2% methanol in methylene chloride as an eluent to afford the title compound as a white crystalline solid (0.35 g).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 0.220 g (1.47 mmol) of 3-nitro-2-vinyl-pyridine dissolved in 1:1 methanol/ethyl acetate was added 0.010 g of Pd/C. The resulting mixture was hydrogenated overnight at 50 psi. Filtration and removal of solvent provided 0.160 g (89% yield) of 2-ethyl-pyridin-3-ylamine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
methanol ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.01 g
Type
catalyst
Reaction Step Two

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